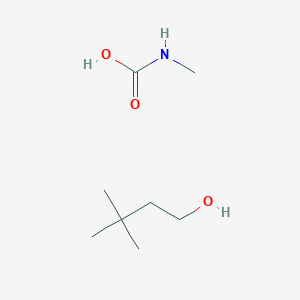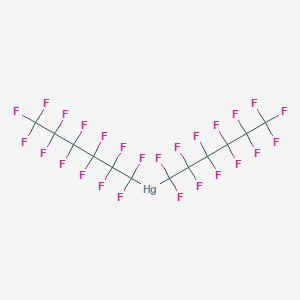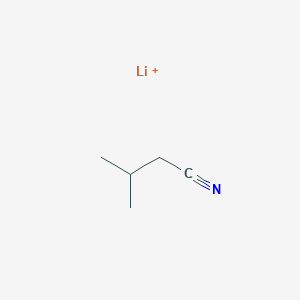
Lithium;3-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;3-methylbutanenitrile, also known as isovaleronitrile, is an organic compound with the molecular formula C5H9N. It is a nitrile derivative of 3-methylbutane, characterized by the presence of a cyano group (-CN) attached to the carbon chain. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;3-methylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-methylbutanoyl chloride with sodium cyanide (NaCN) in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the nitrile compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The nitrile is obtained by reducing the corresponding amide or imine intermediate. This method is favored for its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Lithium;3-methylbutanenitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous acid (HCl) or base (NaOH) at elevated temperatures.
Substitution: Alkyl halides or other electrophiles in the presence of a suitable base
Major Products Formed
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Substitution: Various substituted nitriles and derivatives
Scientific Research Applications
Lithium;3-methylbutanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential role as a plant metabolite and its interactions with biological systems.
Medicine: Explored for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of lithium;3-methylbutanenitrile involves its interaction with molecular targets and pathways. In biological systems, it may act by modulating neurotransmitter pathways, such as dopamine and glutamate, which are crucial for various physiological processes. Additionally, it may influence intracellular signaling pathways, including those involving cyclic AMP (cAMP) and protein kinases .
Comparison with Similar Compounds
Similar Compounds
Butanenitrile: A simpler nitrile compound with a straight carbon chain.
Isobutyronitrile: A nitrile with a branched carbon chain similar to lithium;3-methylbutanenitrile.
Valeronitrile: A nitrile with a longer carbon chain.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its branched carbon chain and the presence of the cyano group make it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
63827-98-5 |
|---|---|
Molecular Formula |
C5H9LiN+ |
Molecular Weight |
90.1 g/mol |
IUPAC Name |
lithium;3-methylbutanenitrile |
InChI |
InChI=1S/C5H9N.Li/c1-5(2)3-4-6;/h5H,3H2,1-2H3;/q;+1 |
InChI Key |
SXJNLSUDQHQDOM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


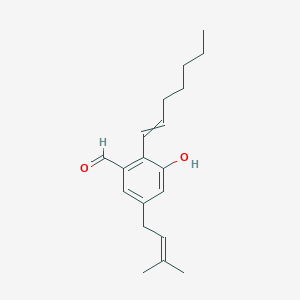
![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)


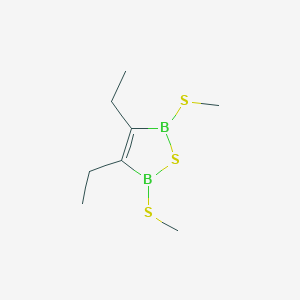

![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)
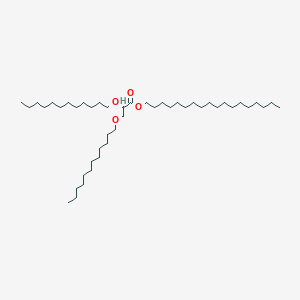
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
